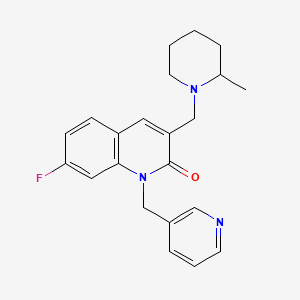
7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one
Übersicht
Beschreibung
7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C22H24FN3O and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one belongs to the class of quinoline derivatives, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes existing literature on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a quinoline core substituted with a fluorine atom and a piperidine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promising results as a selective inhibitor of PI3Kδ kinase, with an IC50 value of 16 nM in human whole blood assays .
- Anti-inflammatory Activity : In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects in rodent models, suggesting its potential use in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells. The structure–activity relationship (SAR) studies highlight that modifications to the piperidine ring significantly influence its cytotoxicity against various cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of the compound, researchers utilized a rodent model of induced inflammation. The treatment group exhibited a marked reduction in inflammatory markers compared to controls, indicating the compound's potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer activity of this compound against various tumor cell lines. Results showed that it significantly inhibited cell proliferation and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in certain assays .
Eigenschaften
IUPAC Name |
7-fluoro-3-[(2-methylpiperidin-1-yl)methyl]-1-(pyridin-3-ylmethyl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O/c1-16-5-2-3-10-25(16)15-19-11-18-7-8-20(23)12-21(18)26(22(19)27)14-17-6-4-9-24-13-17/h4,6-9,11-13,16H,2-3,5,10,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVAGYCQHNRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC3=C(C=C(C=C3)F)N(C2=O)CC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















